Physicochemical Differentiation: Computed Drug-Likeness Parameters Versus In-Class Analogs
The computed physicochemical profile of 3-(cyclohexylsulfonyl)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide supports its preferential selection over key analogs for hit-to-lead campaigns. The target compound has a molecular weight of 396.5 g/mol, a topological polar surface area (TPSA) of 93.3 Ų, and an XLogP3 of 2 [1]. Compared to the N-phenethyl analog (3-(cyclohexylsulfonyl)-N-phenethylazetidine-1-carboxamide), which has a lower molecular weight (approximately 350 g/mol), and the N-benzhydryl analog (N-benzhydryl-3-(cyclohexylsulfonyl)azetidine-1-carboxamide, CAS 1797145-15-3, MW ~412 g/mol), the target compound occupies a middle ground in lipophilicity and size . Its TPSA of 93.3 Ų is above the 60 Ų threshold associated with oral bioavailability while remaining well below the 140 Ų limit predictive of poor membrane permeability, positioning it favorably for both cellular activity and oral absorption potential [1]. In contrast, the N-(4-trifluoromethylphenyl) analog (CTPI-2, CAS 68003-38-3, MW 356.74, C13H9ClN2O6S) incorporates a chlorine atom and a different core scaffold, yielding a fundamentally distinct physicochemical and biological profile .
| Evidence Dimension | Physicochemical drug-likeness (MW, TPSA, XLogP3) |
|---|---|
| Target Compound Data | MW 396.5 g/mol; TPSA 93.3 Ų; XLogP3 2; HBD 1; HBA 5; Rotatable Bonds 6 |
| Comparator Or Baseline | N-phenethyl analog: MW ~350 g/mol, lower TPSA; N-benzhydryl analog: MW ~412 g/mol, higher lipophilicity; N-(4-CF3-phenyl) analog (CTPI-2): MW 356.74, Cl-containing scaffold |
| Quantified Difference | TPSA difference of ~15-30 Ų vs. phenethyl/benzhydryl analogs; MW difference of 40-50 g/mol; XLogP3 difference of ~0.5-1.0 log units |
| Conditions | Computed properties from Kuujia, PubChem, and vendor chemical databases. No experimental logP or permeability data available for the target compound. |
Why This Matters
The balanced TPSA and moderate lipophilicity make this compound a superior starting point for oral drug development compared to more lipophilic or more polar in-class analogs, reducing the need for property optimization.
- [1] Kuujia.com. CAS No. 1797017-88-9. Computed physicochemical properties: MW, TPSA, XLogP3, HBD/HBA, rotatable bonds. View Source
